1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(m-tolyl)urea
Description
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-methoxyethyl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-11-5-3-6-12(9-11)17-15(18)16-10-14(19-2)13-7-4-8-20-13/h3-9,14H,10H2,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLPBSCNCTWINF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(m-tolyl)urea typically involves the reaction of furan-2-ylmethanol with m-tolyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group in the tolyl moiety can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: m-Toluidine derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(m-tolyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets and pathways. The furan ring and methoxyethyl group can interact with enzymes and receptors, leading to various biological effects. The tolyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ in aromatic rings, substituent positions, and functional groups (Table 1). Key comparisons include:
Table 1: Structural and Functional Comparison of Urea Derivatives
Key Observations:
- Substituent Position : The meta-tolyl group in the target compound provides less steric hindrance than para-substituted analogs (e.g., 4-methoxyphenyl in ), favoring interactions with flat binding pockets.
- Functional Groups : Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) decrease solubility but enhance electronic interactions. The methoxyethyl group in the target compound balances polarity and flexibility.
Biological Activity
1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(m-tolyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its unique structure and functional groups have drawn attention for potential biological applications, particularly in antimicrobial and pharmaceutical research.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : 1-[2-(furan-2-yl)-2-methoxyethyl]-3-(3-methylphenyl)urea
- Molecular Formula : C15H18N2O3
- CAS Number : 1788559-72-7
The compound features a furan ring, a methoxyethyl group, and a m-tolyl moiety, which contribute to its biological activity.
The biological activity of 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(m-tolyl)urea is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors. The lipophilic nature of the tolyl group may enhance its cellular uptake, allowing it to exert effects on various biological pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been investigated for its efficacy against various pathogens, including:
- Escherichia coli
- Salmonella typhi
- Staphylococcus aureus
- Bacillus subtilis
Case Study Findings
A study demonstrated that 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(m-tolyl)urea exhibited significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined for different pathogens:
| Pathogen | MIC (mg/L) | Remarks |
|---|---|---|
| Escherichia coli | <0.1 | Bactericidal effect observed |
| Salmonella typhi | <0.1 | Bactericidal effect observed |
| Staphylococcus aureus | <1.0 | Bactericidal effect observed |
| Bacillus subtilis | >10 | No significant inhibition |
These findings suggest that the compound has broad-spectrum antimicrobial properties, making it a candidate for further development as an antimicrobial agent.
Comparison with Similar Compounds
1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(m-tolyl)urea can be compared with other related compounds to assess its uniqueness and potency:
| Compound | Structure Variation | Biological Activity |
|---|---|---|
| 1-(2-(Furan-2-yl)-2-hydroxyethyl)-3-(m-tolyl)urea | Hydroxyethyl instead of methoxyethyl | Moderate antibacterial |
| 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(p-tolyl)urea | Para-tolyl instead of meta-tolyl | Similar activity |
| 1-(Furan-2-ylmethyl)-3-(phenyl)urea | Phenyl group instead of tolyl | Lower antibacterial potency |
This table illustrates that while similar compounds exist, the presence of the methoxyethyl group in 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(m-tolyl)urea may enhance its reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
